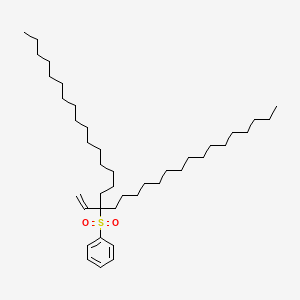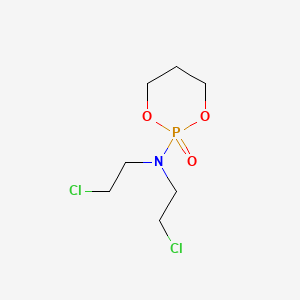
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in the field of medicine, particularly in cancer treatment. It is a derivative of nitrogen mustard and is widely recognized for its cytotoxic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol. The reaction is carried out in an inert aprotic organic solvent within a closed reaction vessel. The mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature. The reaction mixture is then stirred at 15 to 20°C for 5 to 25 hours, followed by a gradual increase in temperature to 20 to 40°C until the conversion of substrates is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(2-chloroethyl)amino)-1,3,2-dioxaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For
Eigenschaften
CAS-Nummer |
21089-40-7 |
|---|---|
Molekularformel |
C7H14Cl2NO3P |
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C7H14Cl2NO3P/c8-2-4-10(5-3-9)14(11)12-6-1-7-13-14/h1-7H2 |
InChI-Schlüssel |
ZONOPUXXUUEOEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COP(=O)(OC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


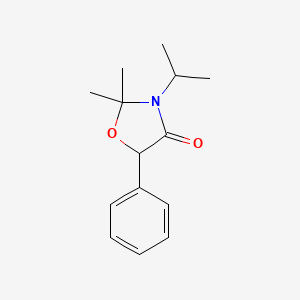
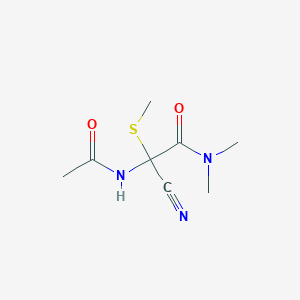
![Bicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14500435.png)
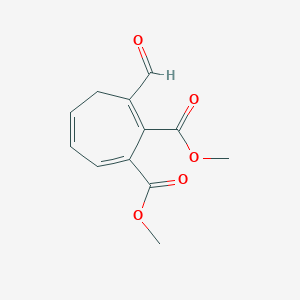
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
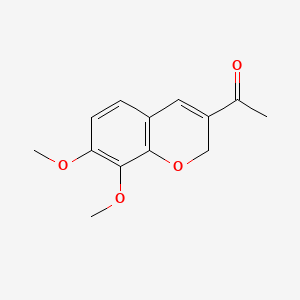
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)


![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)


